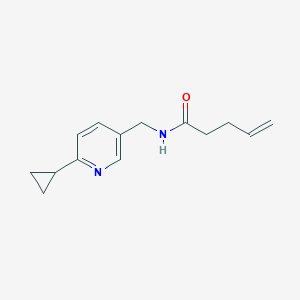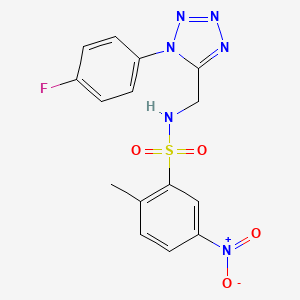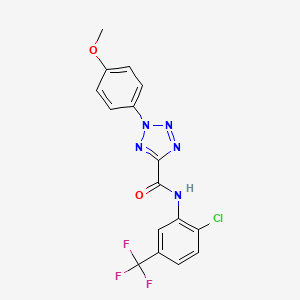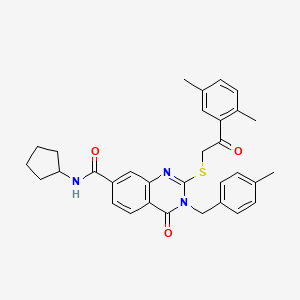
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and menthol, and plays a crucial role in thermoregulation and pain sensation. BCTC has been extensively studied for its potential applications in pain management and cancer therapy.
Mécanisme D'action
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide exerts its pharmacological effects by selectively blocking the activity of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in thermoregulation and pain sensation. By blocking TRPM8 channels, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide can reduce pain sensitivity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is its selectivity for TRPM8 channels, which allows for more precise and targeted pharmacological effects. However, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has relatively low potency compared to other TRPM8 antagonists, which may limit its efficacy in certain experimental settings. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Orientations Futures
There are several potential future directions for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide research. One area of interest is the development of more potent and selective TRPM8 antagonists, which may have improved efficacy in pain management and cancer therapy. Another area of interest is the investigation of the role of TRPM8 channels in other physiological and pathological processes, such as thermoregulation, inflammation, and neurodegeneration. Finally, the development of novel formulation strategies for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide may improve its solubility and bioavailability, and enable more effective delivery in vivo.
Méthodes De Synthèse
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide involves the reaction of 6-cyclopropyl-3-pyridinemethanol with pent-4-enoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain pure N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide. The yield of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is typically around 50-60%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been extensively studied for its potential applications in pain management and cancer therapy. In preclinical studies, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQDFCGBMGEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)



![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)


![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)
